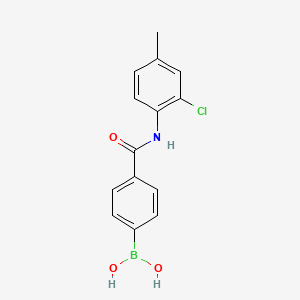

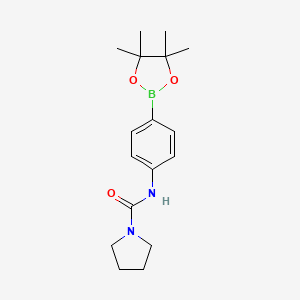

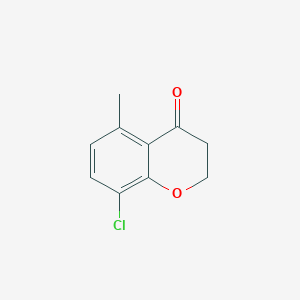

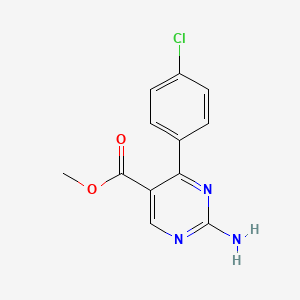

8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Vue d'ensemble

Description

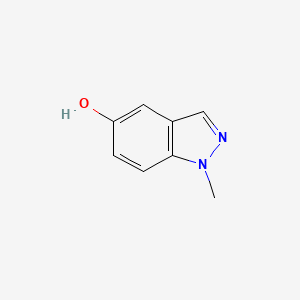

“8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound . It belongs to the class of compounds known as dihydropyrans . Dihydropyran refers to two heterocyclic compounds with the formula C5H8O .

Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

The molecular formula of “8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is C10H9ClO2 . The molecular weight is 196.63 .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one” include its molecular formula C10H9ClO2 and molecular weight 196.63 .Applications De Recherche Scientifique

- Field : Medicinal Chemistry

- Application : Benzopyran-4-ones have been found to exhibit cytotoxic activity against multi-drug resistant cancer cell lines . This has led to the design and synthesis of hybrid compounds to explore their antiproliferative activity .

- Method : Compounds were synthesized and their antiproliferative activity was tested against a panel of six cancer cell lines and two normal cell lines .

- Results : Compounds displayed significant antiproliferative activities against all the cancer cell lines tested, with IC50 values in the range of 5.2–22.2 μM against MDA-MB-231 cancer cells . They were minimally cytotoxic to the HEK-293 and LLC-PK1 normal cell lines .

- Field : Photopharmacology

- Application : The presence of several reactive substituents with different functionality, in combination with photochromic activity and fluorescent properties, makes the target compound a promising candidate for use as a switching molecule in photopharmacology .

- Method : The compound’s photochromic activity and fluorescent properties are leveraged for its application .

- Results : The compound’s potential as a switching molecule in photopharmacology is currently being explored .

Anticancer Activity

Photopharmacology

- Field : Medicinal Chemistry

- Application : 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally similar to benzopyran-4-ones, have been found to exhibit antimicrobial and antiviral activities .

- Method : The compounds were synthesized and their antimicrobial and antiviral activities were tested against a variety of pathogens .

- Results : Many functional groups attached to the ring were found to be responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

- Field : Medicinal Chemistry

- Application : 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to have antihypertensive and antidiabetic activities .

- Method : The compounds were synthesized and their antihypertensive and antidiabetic activities were tested in relevant models .

- Results : The compounds showed promising results in the treatment of hypertension and diabetes .

- Field : Medicinal Chemistry

- Application : Indole derivatives, which are structurally similar to benzopyran-4-ones, have been found to exhibit anti-inflammatory and antioxidant activities .

- Method : The compounds were synthesized and their anti-inflammatory and antioxidant activities were tested in relevant models .

- Results : Indole derivatives showed significant anti-inflammatory and antioxidant activities .

- Field : Medicinal Chemistry

- Application : Indole derivatives have been found to exhibit anticancer and anti-HIV activities .

- Method : The compounds were synthesized and their anticancer and anti-HIV activities were tested against a variety of cancer cell lines and HIV strains .

- Results : Indole derivatives showed significant anticancer and anti-HIV activities .

Antimicrobial and Antiviral Activity

Antihypertensive and Antidiabetic Activity

Anti-inflammatory and Antioxidant Activity

Anticancer and Anti-HIV Activity

- Field : Medicinal Chemistry

- Application : 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to have KATP channel activating properties .

- Method : The compounds were synthesized and their KATP channel activating properties were tested in relevant models .

- Results : The compounds showed promising results in the activation of KATP channels .

- Field : Medicinal Chemistry

- Application : 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been reported to have AMPA receptor modulating properties .

- Method : The compounds were synthesized and their AMPA receptor modulating properties were tested in relevant models .

- Results : The compounds showed promising results in the modulation of AMPA receptors .

- Field : Medicinal Chemistry

- Application : Indole derivatives have been found to exhibit antitubercular activities .

- Method : The compounds were synthesized and their antitubercular activities were tested against a variety of tuberculosis strains .

- Results : Indole derivatives showed significant antitubercular activities .

- Field : Medicinal Chemistry

- Application : Indole derivatives have been found to exhibit antimalarial activities .

- Method : The compounds were synthesized and their antimalarial activities were tested against a variety of malaria strains .

- Results : Indole derivatives showed significant antimalarial activities .

- Field : Medicinal Chemistry

- Application : Indole derivatives have been found to exhibit anticholinesterase activities .

- Method : The compounds were synthesized and their anticholinesterase activities were tested in relevant models .

- Results : Indole derivatives showed significant anticholinesterase activities .

- Field : Pharmacology

- Application : Rupatadine, a structurally similar compound to benzopyran-4-ones, is known to block histamine-induced hypotension and bronchoconstriction .

- Method : The compound’s histamine-blocking activity is leveraged for its application .

- Results : Rupatadine has been shown to effectively block histamine-induced hypotension and bronchoconstriction .

KATP Channel Activators

AMPA Receptor Modulators

Antitubercular Activity

Antimalarial Activity

Anticholinesterase Activities

Histamine Blocker

Propriétés

IUPAC Name |

8-chloro-5-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-6-2-3-7(11)10-9(6)8(12)4-5-13-10/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVFGPLZDMJAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)CCOC2=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

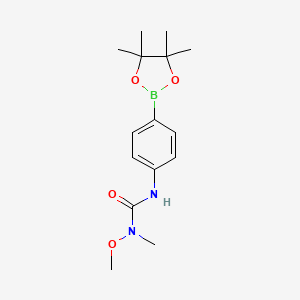

![7-Methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1418415.png)